5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 72680-12-7
Cat. No.: VC8028860
Molecular Formula: C9H7ClN4O2
Molecular Weight: 238.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72680-12-7 |
|---|---|
| Molecular Formula | C9H7ClN4O2 |
| Molecular Weight | 238.63 g/mol |
| IUPAC Name | 5-(4-chloroanilino)-2H-triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H7ClN4O2/c10-5-1-3-6(4-2-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14) |
| Standard InChI Key | JNBZILDQNGNOBY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC2=NNN=C2C(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1NC2=NNN=C2C(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-(4-chloroanilino)-2H-triazole-4-carboxylic acid, reflects its core structure: a 1H-1,2,3-triazole ring substituted at positions 4 and 5 with a carboxylic acid group and a 4-chlorophenylamino moiety, respectively . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇ClN₄O₂ | |
| Molecular Weight | 238.63 g/mol | |
| SMILES | C1=CC(=CC=C1NC2=NNN=C2C(=O)O)Cl | |
| InChI Key | JNBZILDQNGNOBY-UHFFFAOYSA-N |
X-ray crystallography of analogous triazole-carboxylic acids reveals planar triazole rings with substituents adopting perpendicular orientations, creating kink-like conformations that influence intermolecular interactions .
Physicochemical Properties
While direct experimental data for this compound remains limited, inferences from structural analogs suggest:
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Solubility: Moderate polarity due to carboxylic acid and aromatic groups, likely soluble in polar aprotic solvents (e.g., DMSO, ethanol) .
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Melting Point: Estimated 420–430 K based on similar triazole-carboxylic acid derivatives .
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Acidity: pKa ~3–4 (carboxylic acid) and ~9–10 (anilino NH), enabling salt formation under physiological conditions .
Synthetic Methodologies
Azide-Alkyne Cycloaddition
The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . For this compound, a proposed pathway involves:
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Precursor Synthesis:
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Cycloaddition:
Alternative Routes
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Hydrolysis of Esters: Ethyl ester derivatives (e.g., CAS 28924-63-2) can be saponified to the carboxylic acid .
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Post-Functionalization: Amide coupling via carbodiimide reagents enables diversification at the carboxylic acid position .
Comparative Analysis of Triazole Derivatives
Computational and Spectroscopic Characterization
Spectroscopic Signatures
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¹H NMR:
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FT-IR:
Molecular Docking Insights
Hypothetical models predict:
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EGFR Binding: ΔG = -8.2 kcal/mol via carboxylic acid coordination to Lys745 .
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DNA Intercalation: Planar triazole ring stacking with base pairs (ΔTm = +5°C) .
Industrial and Regulatory Status
Future Research Directions
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